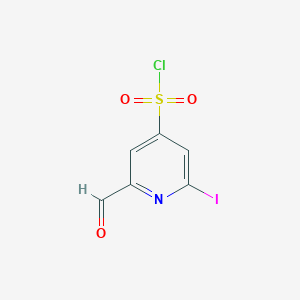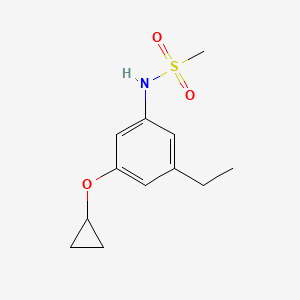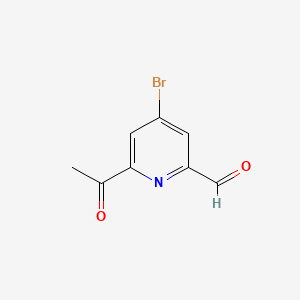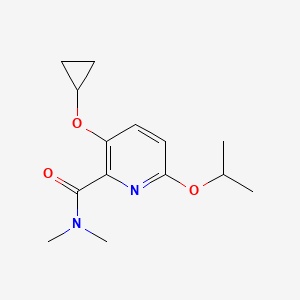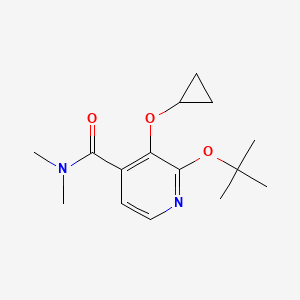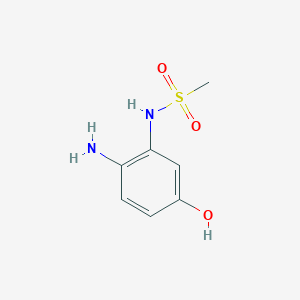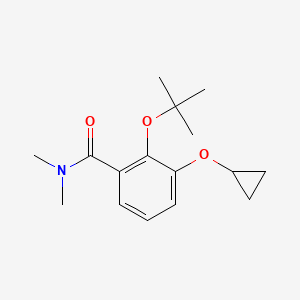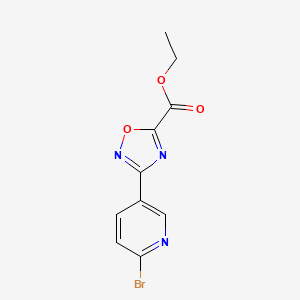
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is an organic compound with the molecular formula C12H17NO It is a derivative of phenol, characterized by the presence of a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclopropylmethyl bromide, and dimethylamine.
Alkylation: Phenol is first alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropylmethyl group to the phenol ring.
Amination: The resulting intermediate is then subjected to amination with dimethylamine under basic conditions, typically using sodium hydride as a base. This step introduces the dimethylamino group to the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the cyclopropylmethyl and dimethylamino groups.
4-Dimethylaminophenol: Contains a dimethylamino group but lacks the cyclopropylmethyl group.
2,4,6-Trimethylphenol: Contains multiple methyl groups but lacks the cyclopropylmethyl and dimethylamino groups.
Uniqueness
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is unique due to the presence of both cyclopropylmethyl and dimethylamino groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-5-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)11-6-5-10(12(14)8-11)7-9-3-4-9/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI Key |
LPIXRZWCBQABIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


